N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide
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Overview
Description
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide is a complex organic compound characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a hexanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with hexanediamine under controlled conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to 60°C
- Catalyst: Acidic or basic catalysts to facilitate the condensation reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide undergoes various chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form N-oxides.
Reduction: The imine groups can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products
Oxidation: N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide N-oxide
Reduction: N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylamino]hexanediamide
Substitution: Nitrated or halogenated derivatives of the original compound
Scientific Research Applications
N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which N,N’-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylaminobenzaldehyde: A simpler analog with similar electronic properties but lacking the hexanediamide backbone.
Michler’s ketone (bis[4-(dimethylamino)phenyl]methanone): Shares the dimethylamino-phenyl structure but differs in the central functional group.
Properties
CAS No. |
6342-32-1 |
---|---|
Molecular Formula |
C24H32N6O2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide |
InChI |
InChI=1S/C24H32N6O2/c1-29(2)21-13-9-19(10-14-21)17-25-27-23(31)7-5-6-8-24(32)28-26-18-20-11-15-22(16-12-20)30(3)4/h9-18H,5-8H2,1-4H3,(H,27,31)(H,28,32)/b25-17-,26-18- |
InChI Key |
LZDPNPOQTNNHAC-MFYXSQMNSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)/C=N\NC(=O)CCCCC(=O)N/N=C\C2=CC=C(C=C2)N(C)C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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